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These application notes provide detailed protocols for the identification and quantification of
binding partners for the Proteasome 20S Subunit Alpha 4 (PSMA4) using mass spectrometry-
based approaches. The described methods, including proximity-dependent biotinylation (BiolD)
and co-immunoprecipitation (Co-IP), are powerful tools for elucidating the PSMA4 interactome,
which is crucial for understanding its role in cellular processes and for the development of
novel therapeutics.

Introduction to PSMA4 and its Interactome

PSMA4 is an essential subunit of the 20S proteasome core complex, a central component of
the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.
[1] This system plays a critical role in maintaining protein homeostasis, regulating the cell cycle,
and is implicated in various signaling pathways, including the Wnt and NF-kB pathways.[2]
Identifying the binding partners of PSMA4 can provide insights into the regulation of
proteasome function and its involvement in disease pathogenesis. Mass spectrometry-based
proteomics offers a high-throughput and sensitive approach to unravel the complex network of
PSMAA4 protein-protein interactions.

Quantitative Data Summary of PSMA4 Interactors
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The following table summarizes quantitative proteomics data from a proximity-dependent
biotinylation (BiolD) experiment using a PSMA4-BirA* fusion protein in HEK293T cells. This
method identifies proteins in close proximity to PSMA4. The data is presented as the log2 fold
change of protein abundance in PSMA4-BirA* expressing cells compared to a control, along
with the corresponding p-value. A higher log2 fold change indicates a stronger association with
PSMAA4.
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Log2 Fold
. o Change
Protein Gene Description p-value
(PSMA4-

BirA*/Control)

Proteasome
PSMA4 PSMA4 subunit alpha 6.2 <0.001
type-4

Proteasome
PSMA1 PSMA1 subunit alpha 5.8 <0.001
type-1

Proteasome
PSMA2 PSMA2 subunit alpha 5.9 <0.001
type-2

Proteasome
PSMA3 PSMA3 subunit alpha 5.7 <0.001
type-3

Proteasome
PSMA5 PSMA5 subunit alpha 6.0 <0.001
type-5

Proteasome
PSMAG6 PSMAG6 subunit alpha 5.8 <0.001
type-6

Proteasome
PSMA7 PSMA7 subunit alpha 5.9 <0.001
type-7

Proteasome
PSMB1 PSMB1 subunit beta 55 < 0.001
type-1

Proteasome
PSMB2 PSMB2 subunit beta 5.6 <0.001
type-2
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Proteasome
PSMB3 PSMB3 subunit beta 5.4 <0.001
type-3

Proteasome
PSMB4 PSMB4 subunit beta 57 <0.001
type-4

Proteasome
PSMB5 PSMB5 subunit beta 5.8 < 0.001
type-5

Proteasome
PSMB6 PSMB6 subunit beta 5.6 < 0.001
type-6

Proteasome
PSMB7 PSMB7 subunit beta 5.5 <0.001
type-7

26S proteasome
PSMC1 PSMC1 regulatory 4.9 <0.001
subunit 6A

26S proteasome
PSMC2 PSMC2 regulatory 5.1 <0.001
subunit 7

26S proteasome
non-ATPase

PSMD1 PSMD1 4.8 <0.001
regulatory

subunit 1

26S proteasome

non-ATPase

PSMD2 PSMD2 4.9 <0.001
regulatory
subunit 2
Adhesion

ADRM1 ADRM1 regulating 4.5 <0.001
molecule 1
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Proteasome-
associated

Ecm29 ECM29 ) 4.2 < 0.001
protein ECM29

homolog

Note: This table is a representative summary based on published data and is intended for
illustrative purposes. For a complete dataset, please refer to the supplementary materials of
Bartolome et al., eLife 2024;13:RP93256.

Experimental Protocols

Two primary methodologies for identifying PSMA4 binding partners are presented: Proximity-
Dependent Biotinylation (ProteasomelD) and Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP/MS).

Protocol 1: Proximity-Dependent Biotinylation using
PSMA4-BirA* (ProteasomelD)

This protocol is adapted from the ProteasomelD method and utilizes a fusion of PSMA4 with a
promiscuous biotin ligase (BirA*) to label proteins in close proximity.[2][3][4]

Materials:

HEK?293T cells

 Lentiviral vector for doxycycline-inducible expression of PSMA4-BirA*-FLAG
o DMEM, high glucose, GlutaMAX™ Supplement, pyruvate

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin

e Doxycycline

e Biotin
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e Lysis Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM
EGTA, 0.1% SDS, protease and phosphatase inhibitors

o Streptavidin-coated magnetic beads
e Wash Buffer 1: 2% SDS

o Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM
HEPES pH 7.5

o Wash Buffer 3: 0.5% NP-40, 0.5% deoxycholate, 250 mM LiCIl, 1 mM EDTA, 10 mM Tris-HCI
pH 8.1

o Elution Buffer: 8 M urea in 50 mM Tris-HCI pH 8.5
 Dithiothreitol (DTT)

e lodoacetamide (IAA)

e Trypsin, sequencing grade

e LC-MS/MS system

Procedure:

e Cell Line Generation:

o Transduce HEK293T cells with a lentiviral vector encoding doxycycline-inducible PSMA4-
BirA*-FLAG.

o Select and expand a stable cell line. As a control, generate a cell line expressing BirA*-
FLAG alone.

e Cell Culture and Induction:

o Culture the stable cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin.
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o Induce the expression of the fusion protein by adding 1 pg/mL doxycycline to the culture
medium for 24 hours.

o Add 50 pM biotin to the medium and incubate for the desired labeling time (e.g., 18 hours).

e Cell Lysis:

Wash the cells with ice-cold PBS.

[e]

o

Lyse the cells in Lysis Buffer on ice for 10 minutes.

[¢]

Sonicate the lysate to shear chromatin and reduce viscosity.

[e]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
« Affinity Purification of Biotinylated Proteins:

o Incubate the cleared lysate with streptavidin-coated magnetic beads for 2 hours at 4°C
with rotation.

o Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
e On-Bead Digestion:
o Wash the beads with 50 mM ammonium bicarbonate.

o Resuspend the beads in Elution Buffer and reduce the proteins with 10 mM DTT for 30
minutes at 37°C.

o Alkylate the proteins with 20 mM IAA for 20 minutes at room temperature in the dark.
o Dilute the urea concentration to below 2 M with 50 mM ammonium bicarbonate.
o Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

o Mass Spectrometry Analysis:

o Collect the supernatant containing the digested peptides.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Acidify the peptides with formic acid.

o Analyze the peptides by LC-MS/MS.

o Data Analysis:

o Search the raw data against a human protein database using a search engine like
MaxQuant or Proteome Discoverer.

o Perform label-free quantification to determine the relative abundance of proteins between
the PSMA4-BirA* and the control samples.

o Filter the data to identify proteins significantly enriched in the PSMA4-BirA* sample.

Protocol 2: Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP/IMS)

This protocol describes a general workflow for the immunoprecipitation of endogenous PSMA4
and the identification of its interacting partners.[5][6][7]

Materials:

e Cell line of interest (e.g., HEK293T, HelLa)

¢ Anti-PSMA4 antibody suitable for immunoprecipitation

o Control IgG from the same species as the anti-PSMA4 antibody
e Protein A/G magnetic beads

e Co-IP Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1 mM EDTA, 1% NP-40, protease
inhibitors

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.1% NP-40
o Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer

o Neutralization Buffer: 1 M Tris-HCI pH 8.5
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o SDS-PAGE gels

 In-gel digestion kit or reagents (trypsin, DTT, IAA, ammonium bicarbonate)

e LC-MS/MS system

Procedure:

e Cell Lysate Preparation:

(¢]

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and harvest.

[¢]

o

Lyse the cell pellet in Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

[e]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant (cleared lysate).
o Pre-clearing the Lysate:

o Add Protein A/G magnetic beads to the cleared lysate and incubate for 1 hour at 4°C with
rotation to reduce non-specific binding.

o Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
e Immunoprecipitation:

o Add the anti-PSMA4 antibody to the pre-cleared lysate. In a parallel tube, add the control
IgG as a negative control.

o Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
o Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
e Washing:

o Pellet the beads with a magnetic stand and discard the supernatant.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Wash the beads 3-5 times with ice-cold Wash Buffer.

e Elution:

o Elute the protein complexes from the beads using either an acidic Elution Buffer
(neutralize immediately with Neutralization Buffer) or by boiling in SDS-PAGE sample
buffer.

o Protein Separation and In-Gel Digestion:

[e]

Separate the eluted proteins on an SDS-PAGE gel.

o

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

[¢]

Excise the entire lane or specific bands of interest.

o

Perform in-gel digestion with trypsin.

e Mass Spectrometry and Data Analysis:

o

Extract the peptides from the gel pieces.

[¢]

Analyze the peptides by LC-MS/MS.

[¢]

Identify and quantify the proteins using appropriate software.

[e]

Compare the proteins identified in the PSMA4 IP to the control 1gG IP to identify specific
binding partners.

Visualizations
Experimental Workflows
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Protocol 2: Co-Immunoprecipitation (Co-IP/MS) ‘
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Caption: Experimental workflows for identifying PSMA4 binding partners.
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Caption: Role of the proteasome in canonical Wnt signaling.
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Caption: Role of the proteasome in NF-kB signaling activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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